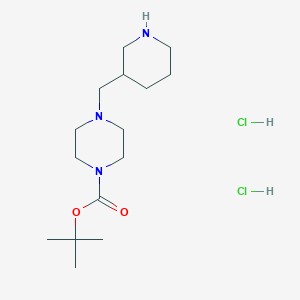
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C15H31Cl2N3O2 and a molecular weight of 356.33 g/mol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride typically involves the reaction of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using high-performance liquid chromatography (HPLC) to achieve the desired product quality .
化学反应分析
Types of Reactions
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
科学研究应用
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Similar in structure but with a different position of the piperidine ring.
Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate: Contains an amino group instead of a piperidin-3-ylmethyl group.
Uniqueness
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .
生物活性
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride, identified by its CAS number 1215013-82-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₄H₂₇N₃O₂
- Molecular Weight : 269.38 g/mol
- Purity : Typically >97% (HPLC)
- Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been noted for its potential as a small molecule inhibitor, particularly in the context of immunotherapy and antibacterial applications.
Immunomodulatory Effects
The compound's ability to modulate immune responses has been explored through its interaction with the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Inhibiting this pathway can enhance T-cell activation and promote anti-tumor immunity . Although direct studies on this compound's effects on PD-1/PD-L1 interactions are lacking, related piperazine derivatives have shown promise in this area.
Study 1: Antibacterial Efficacy
In a study focusing on piperazine derivatives, it was found that compounds similar to tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate exhibited strong bactericidal properties against both susceptible and drug-resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial activity .
Study 2: Immunotherapy Applications
Another research effort identified small molecule inhibitors targeting PD-L1, with implications for compounds like this compound. These inhibitors can potentially disrupt the PD-1/PD-L1 interaction, leading to increased T-cell activity against tumors . This positions the compound as a candidate for further exploration in cancer treatment protocols.
Comparative Analysis of Related Compounds
属性
IUPAC Name |
tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2.2ClH/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13;;/h13,16H,4-12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZBHRFBHUUJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














